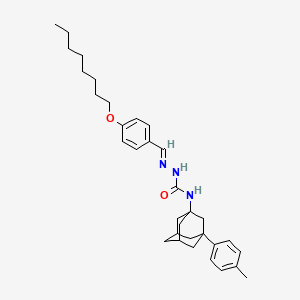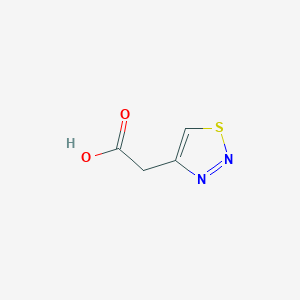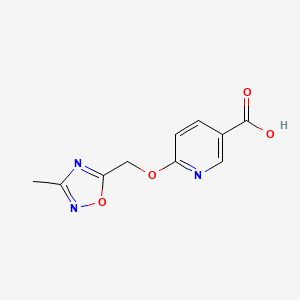![molecular formula C17H15N3O3S B2470554 N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide CAS No. 892848-55-4](/img/structure/B2470554.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide, also known as IBT, is a compound that has been widely studied for its potential use in scientific research. IBT is a benzothiazole derivative that has shown promise in various applications due to its unique chemical structure and properties.
Scientific Research Applications
Thiazolide Derivatives and Their Potential in Cancer Research
Thiazolides, a novel class of anti-infectious agents, have shown promising applications beyond their initial scope, particularly in the field of cancer research. These compounds, known for their activity against a variety of pathogens, also exhibit significant potential in inducing apoptosis in colon carcinoma cell lines. The interaction of thiazolides with the detoxification enzyme glutathione S-transferase, overexpressed in various tumors including colon carcinomas, highlights their potential as antitumor agents. Research has demonstrated that certain structural modifications in thiazolides do not significantly impact their ability to induce apoptosis in cancer cells, suggesting a broad spectrum of activity that could be explored further for cancer therapy. The requirement of caspase activation and GSTP1 expression for apoptosis induction by thiazolides indicates a complex mechanism of action, providing a promising avenue for the development of novel cancer treatments (Brockmann et al., 2014).
Synthesis and Application in Organic Chemistry
The synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxides showcases the versatility of thiazole derivatives in organic synthesis. This process demonstrates the utility of thiazole compounds as precursors in the generation of complex molecular structures that could have applications in medicinal chemistry and drug design. The ability to undergo ring opening reactions and subsequent transformations into unsaturated vicinal amino alcohols and other derivatives underlines the significance of thiazole-based compounds in the synthesis of pharmacologically relevant molecules (Hemming & Loukou, 2004).
Anticonvulsant Properties
Further research into thiazole derivatives has uncovered their potential as anticonvulsants. A particular derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrated high anticonvulsive activity in comparison to standard treatments. This finding is pivotal for the development of new anticonvulsant drugs, offering a new approach to the treatment of seizure disorders. The development of quality control methods for these compounds ensures their purity and efficacy, paving the way for their clinical application and the introduction of new treatments in neurology (Sych et al., 2018).
Antibacterial Activity and ADME Prediction
The synthesis of novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, conducted under solvent-free conditions, represents another significant application of thiazole derivatives. These compounds were evaluated for their antibacterial activity, showcasing their potential in combating microbial infections. Additionally, in silico ADME prediction provided insights into their biological behavior, indicating their suitability for further development as antibacterial agents. This research highlights the ongoing need for new antimicrobial agents in the face of rising antibiotic resistance and the utility of thiazole derivatives in meeting this need (Rafiee Pour et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the dpre1 enzyme, which is crucial for the cell wall biosynthesis in mycobacterium tuberculosis . This inhibition disrupts the cell wall formation, leading to the death of the bacteria .
Biochemical Pathways
The compound likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption in the cell wall formation leads to the death of the bacteria .
Result of Action
The result of the compound’s action would likely be the inhibition of Mycobacterium tuberculosis growth due to the disruption of cell wall biosynthesis . This could potentially lead to the death of the bacteria, thereby exerting an anti-tubercular effect .
properties
IUPAC Name |
2-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10(2)11-7-8-13-15(9-11)24-17(18-13)19-16(21)12-5-3-4-6-14(12)20(22)23/h3-10H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDYZTRVGSZMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)




![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)

![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)


![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)
